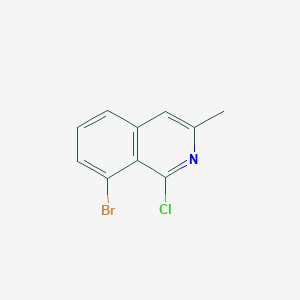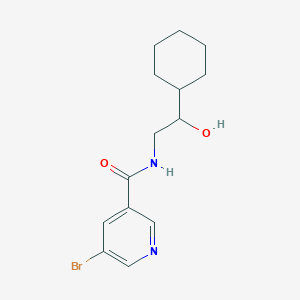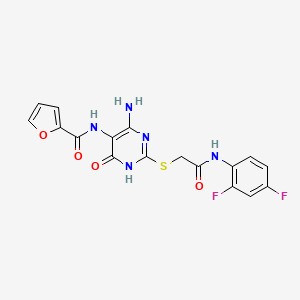![molecular formula C18H16N2O3S B2847019 1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851863-85-9](/img/structure/B2847019.png)
1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone
Übersicht
Beschreibung
This compound, also known as CHEBI:107329, is a benzodioxole . It has a molecular formula of C18H16N2O3S, an average mass of 340.398, and a monoisotopic mass of 340.08816 .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C18H16N2O3S/c21-17(14-6-7-15-16(10-14)23-12-22-15)20-9-8-19-18(20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 . This provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a net charge of 0 . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Oligobenzimidazoles Synthesis : A series of benzimidazole monomers, including derivatives similar to the compound , were synthesized and converted into oligomers. These oligomers were investigated for their optical, electrical, electrochemical, and thermal properties. The study highlights the potential applications of these compounds in materials science, particularly due to their optical and electrical conductivities (Anand & Muthusamy, 2018).
Antimicrobial and Antiviral Activities
- Novel Substituted Analogs : A study reported the synthesis of novel substituted benzimidazole analogs, screening them for in vitro antimicrobial activity and cytotoxicity. These compounds demonstrated promising results against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Shankar et al., 2018).
Drug-likeness and In Vitro Microbial Investigation
- Drug-likeness Properties : Research involving the synthesis of a library of derivatives from benzimidazole compounds assessed for their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activity. Some compounds displayed good to moderate activity, emphasizing their potential as antimicrobial agents and their drug-likeness properties (Pandya et al., 2019).
Fluorescent Monoazo Disperse Dyes
- Photostability Enhancement : A study focused on synthesizing phenyl(1H-benzoimidazol-5-yl)methanone-based fluorescent monoazo disperse dyes, characterized by enhanced photostability. This research suggests applications of these compounds in the development of stable, fluorescent dyes for various industrial applications (Jadhav, Shinde, & Sekar, 2018).
Anticonvulsant Agents
- Sodium Channel Blocker : Another study explored derivatives as sodium channel blockers and anticonvulsant agents, indicating significant potential in the treatment of convulsive disorders. The compounds exhibited promising anticonvulsant activity in the maximal electroshock (MES) test, underscoring their therapeutic potential (Malik & Khan, 2014).
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that 1,3-Benzodioxol-5-yl-[2-(phenylmethylthio)-4,5-dihydroimidazol-1-yl]methanone may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
It’s worth noting that similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.
Result of Action
Based on the reported effects of similar compounds, it may cause cell cycle arrest and induce apoptosis in certain cancer cells .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17(14-6-7-15-16(10-14)23-12-22-15)20-9-8-19-18(20)24-11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOWHJAEOZFCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-bromophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2846936.png)

![2-[(Prop-2-enamido)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2846941.png)

![1-[1-(4-Bromophenyl)cyclopropyl]ethan-1-one](/img/structure/B2846944.png)

![8-chloro-11-oxo-N-((tetrahydrofuran-2-yl)methyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2846947.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2846951.png)

![(2,4-Dimethoxy-phenyl)-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2846954.png)

![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2846957.png)
![4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2846958.png)
